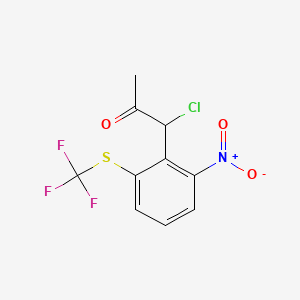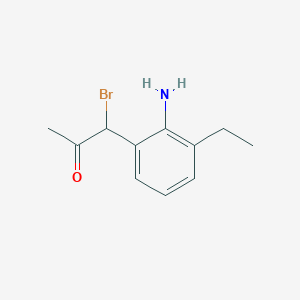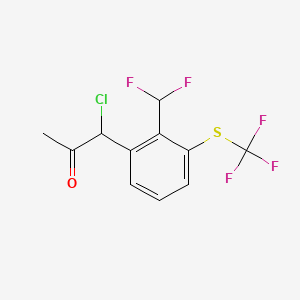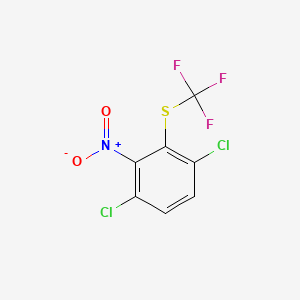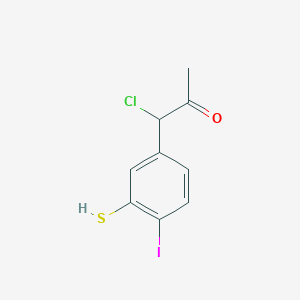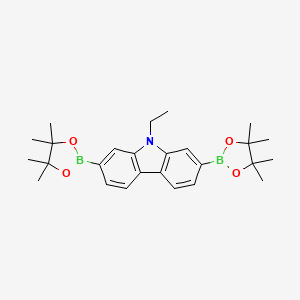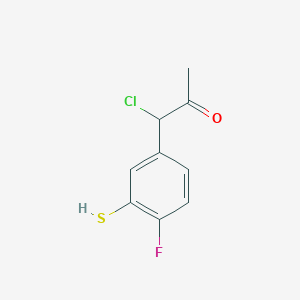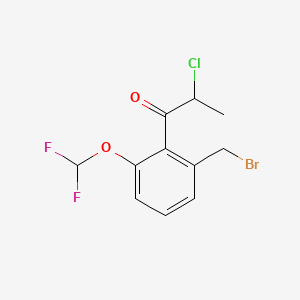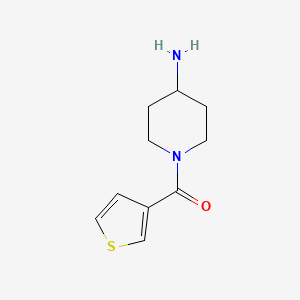
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethoxy substituent on the phenyl ring
準備方法
The synthesis of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-(fluoromethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction leads to the formation of the desired product through an aldol condensation followed by dehydration.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity.
化学反応の分析
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These substituents may enhance the compound’s ability to form hydrogen bonds or hydrophobic interactions with target molecules, thereby modulating their activity.
類似化合物との比較
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(5-Chloro-2-(difluoromethoxy)phenyl)-2-propanol: This compound has a similar structure but contains an additional fluorine atom, which may alter its chemical and biological properties.
Phenylacetone: A simpler analog without the chloro and fluoromethoxy substituents, used in the synthesis of various pharmaceuticals.
1-Phenyl-2-propanone: Another related compound with different substituents, used as an intermediate in organic synthesis.
特性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(11)2-3-10(8)14-6-12/h2-3,5H,4,6H2,1H3 |
InChIキー |
UFGPFPXPJSTSAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
